molecular formula C12H11N3 B13134699 1-Methylnaphth(2,3-d)imidazol-2-amine CAS No. 30489-67-9

1-Methylnaphth(2,3-d)imidazol-2-amine

Katalognummer: B13134699
CAS-Nummer: 30489-67-9
Molekulargewicht: 197.24 g/mol
InChI-Schlüssel: VMUVKMYWLOSNOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methylnaphth(2,3-d)imidazol-2-amine is a heterocyclic compound that features a fused ring system combining naphthalene and imidazole structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylnaphth(2,3-d)imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with imidazole precursors in the presence of catalysts such as nickel or palladium. The reaction conditions often include elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methylnaphth(2,3-d)imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the naphthalene ring.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Methylnaphth(2,3-d)imidazol-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Methylnaphth(2,3-d)imidazol-2-amine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Methylnaphth(2,3-d)imidazol-2-amine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

30489-67-9

Molekularformel

C12H11N3

Molekulargewicht

197.24 g/mol

IUPAC-Name

3-methylbenzo[f]benzimidazol-2-amine

InChI

InChI=1S/C12H11N3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)14-12(15)13/h2-7H,1H3,(H2,13,14)

InChI-Schlüssel

VMUVKMYWLOSNOS-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC3=CC=CC=C3C=C2N=C1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.